N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure combines benzimidazole, indole, and carboxamide moieties. Let’s break down its components:
Benzimidazole: This heterocyclic ring system contains two nitrogen atoms and is commonly found in pharmaceuticals due to its biological activity.
Indole: Another aromatic heterocycle, indole is present in many natural products and plays a crucial role in biological processes.
Carboxamide: The carboxamide group (CONH₂) imparts solubility and influences the compound’s interactions.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of 1H-indole-6-carboxylic acid with 1,2-diaminobenzene (benzimidazole) under appropriate conditions. The reaction proceeds via amide bond formation.
Industrial Production:: In industry, Compound X is synthesized using efficient and scalable methods. Large-scale production typically involves continuous-flow processes or batch reactions. Optimization ensures high yields and purity.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid or other derivatives.
Reduction: Reduction of the carboxamide group yields the corresponding amine.
Substitution: Halogenation or other substitution reactions modify its structure.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine).
Major products:
- Oxidation: 1H-indole-6-carboxylic acid
- Reduction: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-amine
Scientific Research Applications
Compound X finds applications across disciplines:
Medicine: It exhibits potential as an anticancer agent due to its interactions with cellular pathways.
Chemistry: Researchers use it as a building block for novel compounds.
Biology: It influences cell signaling and gene expression.
Industry: Its derivatives serve as intermediates in drug synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific protein targets, modulating cellular processes. Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzimidazole and indole moieties. Similar compounds include:
N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-carboxylic acid: Lacks the methoxyethyl group.
N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-amine: The reduced form without the carboxamide.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-6-7-15(12-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
ASAXUHWYAFJKJC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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